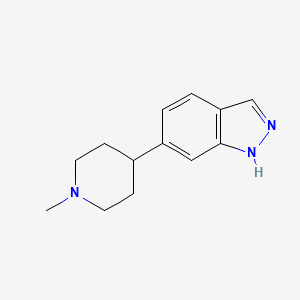

6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 6-(1-methyl-piperidin-4-yl)-1H-indazole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both indazole and piperidine moieties. According to official chemical databases, the compound's complete International Union of Pure and Applied Chemistry name is 6-(1-methyl-4-piperidinyl)-1H-indazole, reflecting the substitution pattern where a 1-methylpiperidine ring is attached at the 4-position of the piperidine ring, which is subsequently connected to the 6-position of the indazole core. The Chemical Abstracts Service registry number 885272-33-3 provides unique identification for this specific compound within chemical literature and databases.

The nomenclature system for this compound demonstrates the hierarchical approach used in systematic naming of complex heterocycles. The indazole portion, represented by the 1H-indazole designation, indicates the presence of a nitrogen-nitrogen double bond system within the five-membered ring fused to a benzene ring. The H-designation specifies the tautomeric form where the hydrogen atom is located on the nitrogen at position 1 rather than position 2 of the pyrazole ring. The piperidine substituent follows standard naming conventions for saturated six-membered nitrogen heterocycles, with the methyl group at the 1-position and the entire piperidine system attached through the 4-position to the indazole framework.

Alternative naming systems and synonyms found in chemical databases include various representations that emphasize different structural features of the molecule. Commercial suppliers and research databases often use simplified names such as "6-(1-methylpiperidin-4-yl)-1H-indazole" or "1H-Indazole,6-(1-methyl-4-piperidinyl)-" to facilitate database searches and chemical procurement. These naming variations maintain chemical accuracy while adapting to different formatting requirements and database indexing systems used across various chemical information platforms.

Properties

IUPAC Name |

6-(1-methylpiperidin-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-12-9-14-15-13(12)8-11/h2-3,8-10H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOCFWGGMOZSDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678284 | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-33-3 | |

| Record name | 6-(1-Methyl-4-piperidinyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Methylpiperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Cu(I) oxide (>0.02 wt%) |

| Temperature | <80°C |

| Solvent | Chlorobenzene |

| Yield | Not explicitly reported |

Suzuki-Miyaura Cross-Coupling

This method is adapted from strategies used for analogous indazole derivatives.

Steps :

Synthesis of 3-bromo-1H-indazole :

- Brominate 1H-indazole at the 6-position using N-bromosuccinimide (NBS) under radical conditions.

Optimized Parameters :

| Component | Details |

|---|---|

| Boronic acid derivative | 1-methylpiperidin-4-ylboronic acid (synthesized via Miyaura borylation) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Reaction time | 12–24 hours |

Reductive Amination

A less common but viable route involves reductive amination to introduce the piperidine moiety.

Steps :

Synthesis of 6-amino-1H-indazole :

- Reduce 6-nitro-1H-indazole using H₂/Pd-C or Zn/HCl.

Key Data :

- Yield : ~40–60% (estimated from analogous reactions).

- Byproducts : Over-reduction of the indazole ring is minimized by controlling H₂ pressure.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard-based | Ambient temperature; no cryogenic requirements | Requires toxic chlorobenzene |

| Suzuki-Miyaura | High regioselectivity | Costly boronic acid derivatives |

| Reductive amination | Simplicity | Moderate yields |

Characterization and Validation

- NMR Spectroscopy : Key peaks for 1H-indazole (δ 8.1–8.3 ppm, aromatic protons) and piperidine (δ 2.8–3.2 ppm, N-methyl group).

- Mass Spectrometry : Molecular ion peak at m/z 215.29 (C₁₃H₁₇N₃).

Industrial-Scale Considerations

- Catalyst Recycling : Pd-based catalysts in Suzuki couplings are often recovered via filtration.

- Solvent Selection : Chlorobenzene is preferred for Grignard reactions due to its inertness, but alternatives like THF are being explored for greener synthesis.

Chemical Reactions Analysis

6-(1-Methylpiperidin-4-yl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically results in the formation of corresponding indazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the indazole ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction may produce indazole amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antitumor Activity

Research has indicated that indazole derivatives, including 6-(1-Methyl-Piperidin-4-Yl)-1H-Indazole, show significant antitumor properties. For instance:

- Inhibition of Polo-like Kinase 4 (PLK4) : Compounds derived from indazole scaffolds have been studied for their ability to inhibit PLK4, which is crucial for cell division. Some derivatives demonstrated nanomolar IC50 values, indicating potent antitumor activity against various cancer cell lines .

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Certain derivatives were synthesized to target FGFRs, with some showing IC50 values as low as 30.2 nM, suggesting strong potential for cancer therapy .

Kinase Inhibition

The compound has been explored as a potential inhibitor of various kinases:

- Pim Kinases : A study highlighted the synthesis of indazole derivatives specifically designed to inhibit pan-Pim kinases, which are implicated in cancer progression. Some compounds exhibited IC50 values below 1 nM .

- Extracellular Signal-Regulated Kinase (ERK) Inhibition : Several indazole derivatives were evaluated for their ERK inhibitory activity, with some showing promising results in cellular assays .

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Recent findings suggest that certain derivatives of this compound possess IDO inhibitory activity, which is significant for cancer immunotherapy. One derivative showed an IC50 value of 5.3 μM against IDO1, indicating its potential role in enhancing immune responses against tumors .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies have shown that modifications at specific positions on the indazole ring can significantly influence the compound's potency and selectivity against target enzymes.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Cancer Therapy

A clinical trial involving a derivative of this compound demonstrated significant tumor reduction in patients with BRAFV600-mutant melanoma. The study reported good tolerability and a favorable safety profile at doses up to 400 mg twice daily .

Case Study 2: Inhibitor Development

Another study focused on developing selective inhibitors targeting FGFR using this indazole derivative framework. The results indicated promising enzymatic inhibition and cellular activity, paving the way for further development into clinical candidates .

Mechanism of Action

The mechanism of action of 6-(1-METHYL-PIPERIDIN-4-YL)-1H-INDAZOLE involves its interaction with specific molecular targets. Studies have shown that it can act as an antagonist or agonist at certain receptors, such as the serotonin 5-HT6 receptor. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s ability to selectively bind to these targets makes it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Key Differences :

- Hybrid Scaffolds : Compounds like Nemiralisib incorporate indazole into larger pharmacophores, enabling multi-target engagement, whereas 6-(1-Methyl-piperidin-4-yl)-1H-indazole is a simpler analog suited for foundational studies .

- Functional Groups : Fluorinated analogs (e.g., 6-Fluoro derivatives) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas the methyl-piperidine group may improve solubility or membrane permeability .

Comparison :

Biological Activity

6-(1-Methyl-Piperidin-4-Yl)-1H-Indazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article examines its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activity

Piperidine derivatives, including this compound, are known for their wide range of biological activities. These include:

- Anticancer

- Antiviral

- Antimalarial

- Antimicrobial

- Antifungal

- Antihypertensive

- Analgesic

- Anti-inflammatory

- Anti-Alzheimer

- Antipsychotic

- Anticoagulant

The structural features of this compound contribute significantly to its biological efficacy, particularly through interactions with various biomolecules and enzymes .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cellular signaling pathways. For instance, it has been linked to the inhibition of IRE1α, a key component in the unfolded protein response .

- Binding Interactions : The unique structural configuration allows for effective binding to target proteins, influencing their activity and stability .

- Gene Expression Modulation : The compound may alter gene expression profiles, contributing to its therapeutic effects in various diseases .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Kinase inhibition (IRE1α) | |

| Antiviral | Enzyme inhibition | |

| Antimicrobial | Binding interactions | |

| Anti-inflammatory | Gene expression modulation |

Notable Research

- A study demonstrated that derivatives of indazole, including this compound, exhibited potent inhibitory activity against various kinases, with IC50 values indicating strong affinity for target enzymes involved in cancer progression .

- Another research highlighted the compound's potential as an anti-inflammatory agent by modulating cytokine production in vitro, showcasing its ability to reduce inflammation markers significantly .

- In vivo studies have indicated that compounds similar to this compound can delay tumor growth in xenograft models, suggesting its application in cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound Name | Position of Piperidine | Biological Activity |

|---|---|---|

| 1H-Indazole | None | Baseline activity |

| 3-(1-Methyl-Piperidin-4-Yl)-1H-Indazole | 3-position | Enhanced potency |

| 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole | 5-position | Distinct effects |

The unique positioning of the piperidine group in this compound is critical for its enhanced biological activities compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 6-(1-methyl-piperidin-4-yl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions involving piperidine intermediates. For example, a method described in patents involves the use of 1-methyl-piperidine derivatives coupled to indazole scaffolds under palladium-catalyzed cross-coupling conditions . Key steps include:

- Intermediate preparation : 1-Methyl-piperidine-4-carbonyl chloride is reacted with aminopyridine derivatives to form precursors.

- Coupling : Use of Buchwald-Hartwig amination or Suzuki-Miyaura coupling for indazole functionalization.

- Optimization : Adjusting catalyst loadings (e.g., Pd(OAc)₂ with XPhos ligands), solvent systems (DMF or THF), and temperatures (80–120°C) to improve yield .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., piperidinyl methyl group at δ ~1.2–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 245.15 for C₁₃H₁₆N₃) .

- X-ray Diffraction (XRD) : For crystalline samples, XRD identifies lattice parameters and confirms stereochemistry .

Q. What are the known physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., hydrochloride salts) .

- Stability : Sensitive to light and humidity. Store in dark, airtight containers at room temperature. Degradation studies via TLC or HPLC under accelerated conditions (40°C/75% RH) recommend monitoring for oxidation byproducts .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl substituents) influence the compound’s biological activity, particularly as a PI3K inhibitor?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the 1-methyl group on piperidine with bulkier substituents (e.g., isopropyl) to assess steric effects on PI3K binding. In vitro kinase assays show that 1-methyl-piperidine derivatives exhibit IC₅₀ values <100 nM, while bulkier groups reduce potency due to steric hindrance .

- Salt/Polymorph Screening : Co-crystallization with counterions (e.g., mesylate) improves bioavailability. Differential Scanning Calorimetry (DSC) and XRD identify polymorphs with optimal dissolution rates for in vivo testing .

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Bioavailability Studies : Compare LogP values (experimental vs computational) to predict membrane permeability. For low oral bioavailability, consider prodrug strategies (e.g., esterification of the indazole NH group) .

- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., piperidinyl N-demethylation). Introduce fluorinated analogs to block cytochrome P450-mediated degradation .

- Pharmacokinetic Modeling : Compartmental models correlate in vitro half-life (t₁/₂) with observed plasma concentrations in rodent studies .

Q. What experimental strategies are recommended to evaluate the compound’s polymorphic forms and their impact on therapeutic efficacy?

Methodological Answer:

- Polymorph Screening : Recrystallize from solvents of varying polarity (ethanol, acetone, water) and analyze via XRD and DSC. Form I (monoclinic) may exhibit higher thermal stability than Form II (orthorhombic) .

- Dissolution Testing : Use USP Apparatus II (paddle method) to compare dissolution rates of polymorphs in simulated gastric fluid. Correlate results with in vivo absorption data .

- Stability Under Stress : Expose polymorphs to elevated humidity (40°C/75% RH) for 4 weeks and monitor phase transitions via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.